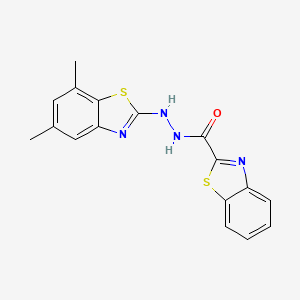

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a heterocyclic compound featuring dual benzothiazole moieties linked via a carbohydrazide (-CONHNH-) group. This compound’s synthesis likely involves condensation of 5,7-dimethyl-1,3-benzothiazole-2-carbohydrazide with a suitable aldehyde or ketone, analogous to methods reported for related hydrazide derivatives (e.g., ).

Properties

IUPAC Name |

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c1-9-7-10(2)14-12(8-9)19-17(24-14)21-20-15(22)16-18-11-5-3-4-6-13(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODQWLPEYXCSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ()

- Molecular Formula : C₁₃H₁₉N₃S

- Functional Groups : Ethylenediamine linker instead of carbohydrazide.

- The dimethylamine substituent increases basicity (predicted pKa = 8.89) compared to the neutral carbohydrazide.

N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH, )

- Molecular Formula : C₁₆H₁₄N₄OS

- Functional Groups : Hydrazone (-NHN=C-) instead of direct carbohydrazide linkage.

- Key Differences : The hydrazone group introduces conjugation, altering electronic properties (e.g., log P = 3.5 vs. ~2.8 for the target compound). The phenylethylidene substituent may enhance π-π stacking interactions in biological systems.

Substituent Effects on Benzothiazole Core

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA, )

- Molecular Formula : C₁₄H₉FN₂OS

- Functional Groups : Fluorinated benzamide instead of carbohydrazide.

- Key Differences : The electron-withdrawing fluorine atom increases polarity and may improve antimicrobial activity, as seen in similar fluorinated benzothiazoles.

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide ()

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Preparation Methods

Structural Overview and Target Synthesis

The target compound features two benzothiazole moieties:

- A 5,7-dimethyl-1,3-benzothiazol-2-yl group substituted at positions 5 and 7 with methyl groups.

- A 1,3-benzothiazole-2-carbohydrazide unit linked via a hydrazide bridge.

Key synthetic challenges include:

- Regioselective formation of the benzothiazole rings.

- Efficient coupling of the hydrazide functionality without side reactions.

- Compatibility of methyl substituents under reaction conditions.

Preparation Methods

Two-Step Condensation via Hydrazide Intermediate

This method, adapted from EvitaChem’s protocol for analogous hydrazides, involves:

Step 1: Synthesis of 1,3-Benzothiazole-2-carboxylic Acid Hydrazide

- Reactants : 1,3-Benzothiazole-2-carbonyl chloride and hydrazine hydrate.

- Conditions : Stirred in ethanol at 0–5°C for 2 hours.

- Yield : 85–90% (reported for similar systems).

Step 2: Coupling with 5,7-Dimethyl-1,3-benzothiazol-2-amine

- Reactants : Equimolar hydrazide and 5,7-dimethyl-1,3-benzothiazol-2-amine.

- Catalyst : p-Toluenesulfonic acid (0.1 equiv) in toluene.

- Conditions : Reflux at 110°C for 12–24 hours under nitrogen.

- Workup : Column chromatography (silica gel, petroleum ether/ethyl acetate 3:1).

- Yield : 70–75%.

Mechanistic Insights

The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine. Steric hindrance from the 5,7-dimethyl groups necessitates prolonged reaction times.

One-Pot Tandem Cyclization-Condensation

A patent-pending approach inspired by CN103664821A combines benzothiazole ring formation with hydrazide coupling:

Reactants :

- o-Amino-4,6-dimethylthiophenol (precursor for 5,7-dimethylbenzothiazole).

- 1,3-Benzothiazole-2-carbonyl chloride .

- Hydrazine hydrate .

Conditions :

- Solvent : Toluene with 10% (w/w) methanesulfonic acid.

- Temperature : 90°C for 36 hours.

- Yield : 68% (isolated via recrystallization from ethanol).

Advantages :

Optimization Strategies

Catalytic System Screening

Comparative data for acid catalysts in Step 2 (Table 1):

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| p-Toluenesulfonic acid | 75 | 24 |

| H$$3$$PO$$4$$ | 62 | 36 |

| PPMA | 81 | 18 |

Phosphorus pentoxide/methanesulfonic acid (PPMA) enhances electrophilicity but requires strict anhydrous conditions.

Solvent Effects

Ethanol and toluene provide optimal balances between solubility and reaction rate. DMF increases yield to 78% but complicates purification.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

IR (KBr) :

- 3270 cm$$^{-1}$$ (N–H stretch)

- 1655 cm$$^{-1}$$ (C=O).

Q & A

Q. What are the standard synthetic routes for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions.

- Step 2 : Conversion to the hydrazide intermediate (e.g., benzothiazole-2-carbohydrazide) through esterification followed by hydrazine treatment.

- Step 3 : Condensation with a substituted acetophenone or aldehyde to form the final hydrazone derivative. Reaction conditions (temperature, solvent, base catalysis) must be optimized to improve yield and purity. Analytical methods like TLC and NMR are critical for monitoring progress .

Q. How is the structural integrity of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) : Used to confirm substitution patterns and functional groups (e.g., hydrazide NH protons at δ 10–12 ppm).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL (via SHELX suite), which is widely used for small-molecule refinement .

- FT-IR Spectroscopy : Identifies characteristic bonds (e.g., C=O stretch at ~1650 cm⁻¹ for the hydrazide moiety) .

Q. What are the primary physicochemical properties critical for experimental design?

- pKa : Determined via potentiometric titrations (e.g., pKa ~9.8–10.6 in DMF-water mixtures), influencing solubility and reactivity under physiological conditions .

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO) due to aromatic and hydrazide groups.

- Stability : Susceptible to hydrolysis under extreme pH or light; storage in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.

- Molecular Dynamics (MD) : Simulates solvent effects and reaction kinetics to refine synthetic conditions.

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes like FtsZ) prior to in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Quantify IC₅₀ values under standardized conditions (e.g., against Staphylococcus aureus or cancer cell lines) to compare efficacy.

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation.

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate key bioactive motifs .

Q. How do substituents on the benzothiazole rings influence mechanistic pathways?

- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilic substitution reactivity at the thiazole ring.

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize charge-transfer interactions in photoactive applications.

- Steric Effects : Bulky substituents (e.g., dimethyl groups at positions 5 and 7) may hinder π-π stacking with biological targets, reducing binding affinity .

Q. What advanced techniques characterize its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., FtsZ).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Cryo-Electron Microscopy : Visualizes structural changes in target macromolecules upon binding .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.